1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine
Overview
Description
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing thiazole moieties have been found to interact with a broad range of biological targets .
Mode of Action
Thiazole-containing compounds have been reported to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole-containing compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Thiazole-containing compounds are generally known for their good bioavailability .
Result of Action
Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to participate in electrophilic and nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives . This compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It can also affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular behavior. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, this compound can modulate the activity of proteins involved in cell signaling pathways, thereby influencing gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more prominent. These dosage effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and distribution. The transport and distribution of this compound are critical factors that determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and its overall activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPLKXNJHFCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.